3-[4-(Methylthio)phenoxy]propylamine
Description
3-[4-(Methylthio)phenoxy]propylamine (CAS: 1226776-90-4, molecular formula: C₁₀H₁₅NOS, molecular weight: 197.30 g/mol) is a primary amine featuring a 4-(methylthio)phenoxy group attached to a propylamine backbone. This compound is characterized by its high purity (97%) and versatility as a building block in pharmaceuticals, agrochemicals, and materials science . The methylthio (-SMe) group enhances lipophilicity and electronic effects, making it valuable for synthesizing bioactive molecules and functional materials .
Properties
IUPAC Name |
3-(4-methylsulfanylphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-13-10-5-3-9(4-6-10)12-8-2-7-11/h3-6H,2,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXXMZZRZRUKBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00712338 | |
| Record name | 3-[4-(Methylsulfanyl)phenoxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00712338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226776-90-4 | |
| Record name | 3-[4-(Methylsulfanyl)phenoxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00712338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-[4-(Methylthio)phenoxy]propylamine typically involves the reaction of 4-(methylthio)phenol with 3-chloropropylamine under basic conditions . The process includes several steps:
Chlorination: 4-(Methylthio)phenol is chlorinated to form 4-(methylthio)phenyl chloride.
Nucleophilic Substitution: The chlorinated compound reacts with 3-chloropropylamine in the presence of a base, such as sodium hydroxide, to form this compound.
Neutralization: The reaction mixture is neutralized to obtain the final product.
Chemical Reactions Analysis
3-[4-(Methylthio)phenoxy]propylamine undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role as a pharmacophore in drug design. The presence of the phenoxy group is notable for enhancing the biological activity of various derivatives. Research indicates that modifications to the phenoxy group can lead to improved binding affinity to biological targets, such as receptors and enzymes.
Antidepressant Properties
Research has shown that compounds structurally similar to 3-[4-(Methylthio)phenoxy]propylamine exhibit selective serotonin reuptake inhibition, making them potential candidates for antidepressant therapies. For instance, fluoxetine, a well-known antidepressant, shares structural similarities with this compound and operates through similar mechanisms by inhibiting serotonin reuptake without significantly affecting norepinephrine or dopamine systems .
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives containing a phenoxy group. For example, compounds with similar structural motifs have demonstrated significant antiproliferative activity against various cancer cell lines, including ovarian and breast cancer cells. The mechanism involves inhibition of key signaling pathways such as VEGFR-2 phosphorylation, which is crucial for tumor growth and metastasis .
Pharmacological Applications
The compound's pharmacological profile suggests potential applications in treating neurodegenerative diseases and metabolic disorders.
Histamine H3 Receptor Antagonism
Research indicates that derivatives of this compound may act as antagonists at the histamine H3 receptor. This receptor is implicated in several neurological conditions, including Alzheimer's disease and schizophrenia. Compounds targeting this receptor could modulate neurotransmitter levels and improve cognitive function in affected patients .
Anti-inflammatory Effects
Some studies suggest that phenoxy-containing compounds can exert anti-inflammatory effects by modulating inflammatory pathways. The ability to inhibit receptor for advanced glycation end-products (RAGE) has been observed, which could be beneficial in treating chronic inflammatory conditions .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various chemical reactions involving readily available precursors. The flexibility in synthetic routes allows for the development of a wide range of derivatives with tailored biological activities.
Synthetic Routes
- N-Methylation : The introduction of a methyl group at the nitrogen atom enhances lipophilicity and may improve bioavailability.
- Alkyl Chain Variations : Modifying the propyl chain can influence the compound's pharmacokinetic properties.
Case Studies and Research Findings
Several case studies have documented the effects of this compound derivatives on biological systems:
Mechanism of Action
The mechanism of action of 3-[4-(Methylthio)phenoxy]propylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs and their structural differences:
Key Observations :
- Electron Effects : The methylthio group (-SMe) is less electron-withdrawing than trifluoromethyl (-CF₃) but more lipophilic than methoxy (-OMe), influencing solubility and membrane permeability in drug design .
- Bioactivity : Fluoxetine’s trifluoromethyl and phenyl substituents enable selective serotonin reuptake inhibition, demonstrating how substituent diversity drives pharmacological activity .
Enzyme Interactions
- Trifluoromethyl Derivatives : Enhanced metabolic stability in vivo due to fluorine’s resistance to oxidation, a critical feature in drug design .
Biological Activity
3-[4-(Methylthio)phenoxy]propylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1226776-90-4
- Empirical Formula : CHNOS
- Molecular Weight : 215.31 g/mol
This compound exhibits biological activity through several proposed mechanisms:
- Receptor Interaction : The phenoxy group in the molecule is known to enhance binding to various receptors, potentially influencing neurotransmitter systems. This is particularly relevant for compounds targeting the norepinephrine transporter (NET), which is implicated in mood disorders and neurodegenerative diseases .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in polyamine metabolism, which has been linked to cancer cell proliferation. For instance, methylthiopropylamine has been shown to inhibit ornithine decarboxylase activity in human lymphoid leukemia cells .
Anticancer Properties
Research indicates that derivatives of this compound may possess significant anticancer properties. In vitro studies have demonstrated:
- Cell Line Studies : The compound has shown inhibitory effects on various cancer cell lines, including A549 (lung cancer), HepG2 (hepatocellular carcinoma), and SiHa (cervical cancer). The IC values for these cell lines ranged from 6.6 µM to 8.3 µM, indicating promising potency compared to standard chemotherapeutics like 5-Fluorouracil .
Neurological Effects
The compound's structure suggests potential applications in treating neurological disorders:
- Histamine H3 Receptor Antagonism : Some studies have indicated that similar compounds can act as antagonists at the histamine H3 receptor, which plays a role in modulating neurotransmitter release and could be beneficial in conditions like Alzheimer's disease .
Case Studies and Research Findings
- Inhibition of Ornithine Decarboxylase :
-
Binding Affinity Studies :
- In vitro binding studies revealed that compounds with similar structures exhibited varying affinities for NET, with Ki values indicating moderate binding affinity. For example, MFP3 (a related compound) showed Ki values of 23 nM, suggesting that structural modifications can influence receptor interactions .
Summary Table of Biological Activities
Q & A
Q. What role does this compound play in synthesizing pharmaceutical intermediates like Elafibranor?
- Methodological Answer: It serves as a key intermediate in coupling reactions (e.g., Wittig or Heck reactions) to introduce the 3-oxoprop-1-en-1-yl moiety. Optimize coupling efficiency using Pd catalysts (e.g., Pd(OAc)) and ligands (XPhos) in anhydrous THF under reflux .
Data Contradiction Analysis
- Example : Conflicting solubility reports in water (insoluble vs. slightly soluble).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
